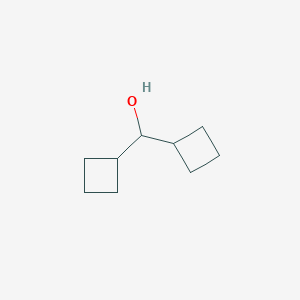
Dicyclobutylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclobutylmethanol is an organic compound characterized by the presence of two cyclobutyl groups attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclobutylmethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor system. This method ensures a consistent supply of reactants and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dicyclobutylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of dicyclobutylmethanone.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, converting this compound to dicyclobutylmethane.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride, resulting in the formation of dicyclobutylchloromethane.
Major Products Formed:
Scientific Research Applications
Dicyclobutylmethanol has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which dicyclobutylmethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of certain enzymes and receptors involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of G-protein coupled receptors and other signaling molecules.
Comparison with Similar Compounds
- Cyclobutanemethanol
- Cyclobutylmethanol
- Dicyclobutylmethane
Comparison: Dicyclobutylmethanol is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties compared to its analogs This structural uniqueness contributes to its varied reactivity and potential applications
Properties
CAS No. |
41140-06-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
di(cyclobutyl)methanol |
InChI |
InChI=1S/C9H16O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-10H,1-6H2 |
InChI Key |
DVTRIDOIGHJKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
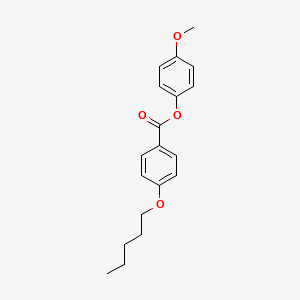
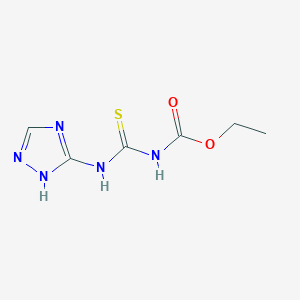
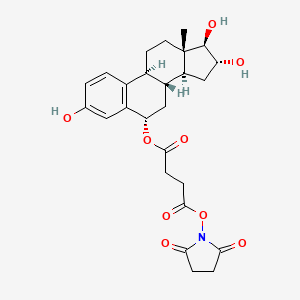
methanone](/img/structure/B14013331.png)
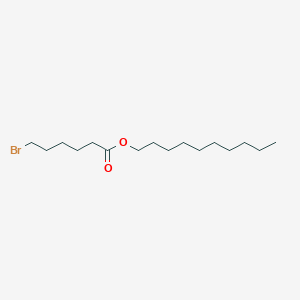

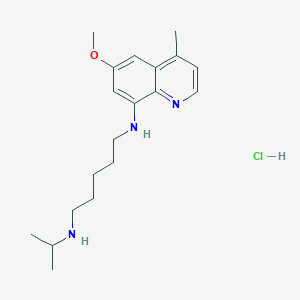
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
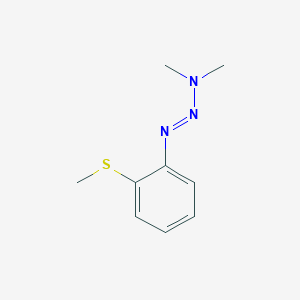
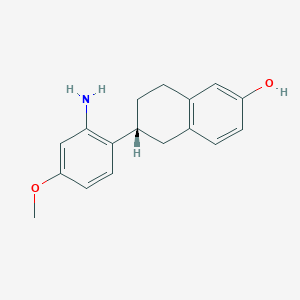
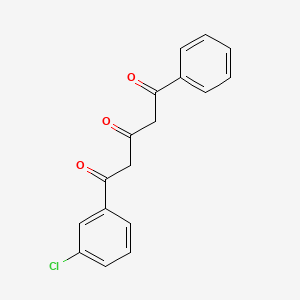
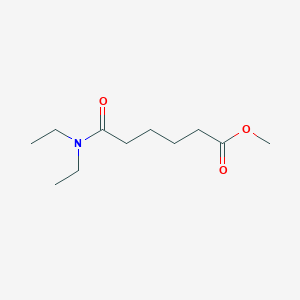
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
